(4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)(2-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)(2-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C24H26N4O2 and its molecular weight is 402.498. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Structure Analysis
- Intramolecular Interactions : The molecule [(ppyEt)Re(CO)3Br], derived from pyridazine-3-carboxylic acid and 2,4-dimethyl-3-ethylpyrrole, displays a non-regular octahedron around the rhenium(I) center with a bromide. It demonstrates intramolecular hydrogen bonding and other interactions, as evidenced by X-ray crystallography and NCI calculations (Saldías et al., 2020).
Antiviral and Anticancer Applications
- Anti-HIV-2 Activity : Certain β-carboline derivatives, including those related to the query compound, have shown selective inhibition of HIV-2 strains, which could be relevant for developing targeted HIV treatments (Ashok et al., 2015).
- Anticancer and Antituberculosis Studies : Compounds similar to the query, such as [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives, have shown significant antituberculosis and anticancer activity in vitro, suggesting potential for therapeutic applications (Mallikarjuna et al., 2014).
Antimicrobial Activity
- Antimicrobial Effects : New pyridine derivatives, structurally related to the query compound, have exhibited variable and modest activity against bacteria and fungi, highlighting their potential in antimicrobial treatments (Patel et al., 2011).
Cardiovascular Applications
- CCR2 Antagonists : Compounds structurally similar to the query molecule have been identified as CCR2 antagonists with improved cardiovascular profiles, indicating potential use in cardiovascular therapies (Hughes et al., 2011).
Synthesis and Structural Studies
- Novel Synthesis Techniques : Research on the synthesis of novel pyridazine derivatives, including those structurally related to the query compound, has expanded understanding of heterocyclic chemistry and potential applications (Gaby et al., 2003).
Mecanismo De Acción
Target of Action
The primary targets of this compound are likely to be alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
Similar compounds have shown to havealpha1-adrenergic affinity in the range from 22 nM to 250 nM . This suggests that the compound may bind to these receptors and modulate their activity.
Biochemical Pathways
Alpha1-adrenergic receptors are known to be involved in numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism . Therefore, modulation of these receptors could potentially affect these pathways.
Pharmacokinetics
Similar compounds have been identified as promising lead compounds through in silico docking and molecular dynamics simulations, binding data together with adme calculations . This suggests that the compound may have acceptable pharmacokinetic properties.
Result of Action
Modulation of alpha1-adrenergic receptors could potentially result in changes in smooth muscle contraction in blood vessels, lower urinary tract, and prostate . It could also potentially affect numerous neurodegenerative and psychiatric conditions .
Propiedades
IUPAC Name |
[4-[6-(2,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]-(2-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-17-8-9-19(18(2)16-17)21-10-11-23(26-25-21)27-12-14-28(15-13-27)24(29)20-6-4-5-7-22(20)30-3/h4-11,16H,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKWTKPYWDJCSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.